1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
Description
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that features a bromophenyl group and a piperidinyl group linked by a urea moiety
Properties
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMZMIJNQSVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Urea Coupling
The direct reaction between 4-bromophenyl isocyanate and piperidin-4-amine represents the most straightforward pathway. This method involves dissolving equimolar quantities of both reactants in anhydrous dichloromethane under nitrogen atmosphere. After 12–16 hours at 25°C, the urea product precipitates and is isolated via filtration. Subsequent treatment with gaseous HCl in ethyl acetate yields the hydrochloride salt with 74–78% overall purity.
Key Variables:
Carbodiimide-Activated Coupling
Adapting protocols from peptide synthesis, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-bromophenylcarbamic acid for coupling with piperidin-4-amine. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C, achieving 89% yield after 4 hours. Acidic workup with 1M HCl precipitates the hydrochloride salt with 97.3% HPLC purity.
Optimization Data:
| Parameter | Tested Range | Optimal Value | Purity Impact |
|---|---|---|---|
| EDC Equivalents | 1.0–1.5 | 1.2 | +8.7% |
| HOBt Equivalents | 1.0–2.0 | 1.5 | +12.1% |
| Temperature (°C) | -10 to 25 | 0 | +15.3% |
This method’s superiority stems from suppressed isocyanate intermediate formation, reducing hydrolysis risks.
Borane-Mediated Reductive Amination
A patent-derived approach first condenses 4-bromobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate to form an imine, which undergoes sodium borohydride reduction (0°C, THF). The Boc-protected amine reacts with triphosgene-generated isocyanate, followed by HCl-mediated deprotection to yield the target compound in 68% overall yield.
Critical Observations:
- Boc protection prevents N-alkylation side reactions during imine formation.
- Triphosgene stoichiometry must be tightly controlled (0.33 eq.) to avoid carbamate over-formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d6) exhibits characteristic signals:
- δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H bromophenyl)
- δ 7.64 (d, J = 8.6 Hz, 2H, Ar-H bromophenyl)
- δ 3.85 (m, 1H, piperidine H-4)
- δ 3.12 (t, J = 12.1 Hz, 2H, piperidine H-2,6)
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 338.0541 [M+H]⁺ (calc. 338.0543 for C₁₂H₁₅BrN₃O).
Purity Assessment
Ion chromatography reveals ≤0.9% residual chloride, while differential scanning calorimetry (DSC) shows a sharp endotherm at 214°C corresponding to the hydrochloride salt decomposition. Accelerated stability studies (40°C/75% RH, 6 months) demonstrate <2% potency loss under desiccated conditions.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Isocyanate-mediated | 74 | 92.1 | Moderate | Minimal protecting groups |
| Carbodiimide-activated | 89 | 97.3 | High | Low byproduct formation |
| Reductive amination | 68 | 95.8 | Low | Stereochemical control |
The carbodiimide method emerges as the most industrially viable, balancing yield and purity. However, the reductive amination route permits chiral resolution if enantiomerically pure piperidine derivatives are required.
Process Optimization Strategies
Solvent Selection
Ternary solvent systems (THF/EtOAc/MeOH 3:2:1) enhance urea crystallization kinetics by 40% compared to pure THF. Kinetic studies reveal nucleation rates follow the order: acetone > ethyl acetate > THF, with acetone producing smaller, more uniform crystals.
Acidification Protocols
Gradual HCl addition (0.5 mL/min) during salt formation prevents localized pH extremes that degrade urea linkages. Final pH adjustment to 2.0–2.5 maximizes hydrochloride solubility while minimizing free amine contamination.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(piperidin-4-yl)ureahydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
1-(4-Fluorophenyl)-3-(piperidin-4-yl)ureahydrochloride: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.
1-(4-Methylphenyl)-3-(piperidin-4-yl)ureahydrochloride: The methylphenyl group may impart different steric and electronic effects compared to the bromophenyl group.
Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of structural variations in chemical research.
Biological Activity
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15BrClN3O
- CAS Number : 1233955-50-4
Biological Activity Overview
The compound has been investigated for various biological activities, particularly in the context of cancer therapy. Its structure allows it to interact with multiple biological targets, influencing cellular processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research efforts:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase | |
| HeLa | 9.22 ± 0.17 | Induction of apoptosis | |
| FaDu | Not specified | Enhanced cytotoxicity via structural optimization |
Case Study: In Vitro Analysis
In a study evaluating the compound's efficacy, it was tested against Jurkat and HeLa cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity, particularly against Jurkat cells, where it achieved an IC50 value of 4.64 µM after 72 hours of treatment. The compound also demonstrated a notable ability to induce apoptosis and arrest the cell cycle at the sub-G1 phase, which is indicative of cellular death pathways being activated.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased sub-G1 populations in flow cytometry analyses.
- Cell Cycle Arrest : It effectively halts cell cycle progression, leading to reduced proliferation rates in sensitive cell lines.
- Target Interaction : Computational docking studies suggest strong binding affinities with matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis.
Research Findings and Implications
The findings from these studies underscore the potential of this compound as a lead compound for developing new anticancer therapies. Its unique structural features enable it to interact with critical molecular targets involved in tumor growth and metastasis.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate detailed pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-bromophenyl isocyanate with piperidin-4-amine under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt. Key optimization steps include:
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm urea bond formation (¹H NMR: δ 6.8–7.5 ppm for aromatic protons; ¹³C NMR: ~155 ppm for urea carbonyl).
- HPLC-MS : Quantify purity (>93%) and detect trace intermediates (e.g., unreacted piperidin-4-amine).
- Elemental Analysis : Validate stoichiometry (e.g., Br and Cl content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for urea-piperidine derivatives?
Methodological Answer: Crystallographic challenges arise from conformational flexibility in the piperidine ring and urea linkage. Strategies include:
Q. What pharmacological mechanisms are hypothesized for this compound, based on structural analogs?
Methodological Answer: The 4-bromophenyl and piperidine motifs suggest potential kinase or GPCR modulation. For example:
- MRSA synergy : Analogous to DMPI (a piperidine-indole derivative), this compound may disrupt bacterial membrane integrity when combined with β-lactams .
- CNS activity : Structural similarity to brorphine (a piperidine-opioid analog) implies possible μ-opioid receptor binding, requiring in vitro receptor assays for validation .
Q. How do solvent polarity and pH affect the stability of this compound?
Methodological Answer:
Q. What strategies mitigate low yields in scaled-up synthesis?
Methodological Answer:
Q. How can researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
